molecular formula C12H18FN3 B1476501 2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2090310-12-4

2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1476501
CAS No.: 2090310-12-4
M. Wt: 223.29 g/mol
InChI Key: FEWMNNPXDVHYGV-UHFFFAOYSA-N
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Description

1 Structural Characterization

Molecular Architecture and IUPAC Nomenclature

2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine consists of a pyridine ring substituted at position 3 with an amine group, which is further linked to a piperidine ring. The piperidine moiety is substituted at the 4-position with a 2-fluoroethyl group. The IUPAC name reflects this connectivity: the pyridine ring is designated as the parent structure, with the piperidine substituent specified as a 4-(2-fluoroethyl)piperidin-1-yl group attached to the nitrogen atom at position 2 of the pyridine.

Key Structural Features :

  • Pyridine Core : A six-membered aromatic ring with one nitrogen atom, substituted at position 3 with a primary amine group.
  • Piperidine Substituent : A six-membered saturated ring containing one nitrogen atom, substituted at the 4-position with a 2-fluoroethyl group.
  • Functional Groups : A primary amine (-NH₂) on the pyridine ring and a tertiary amine within the piperidine ring.
Property Value Source
Molecular Formula C₁₂H₁₈FN₃
Molecular Weight 223.29 g/mol
SMILES Notation NC1=CC=CN=C1N2CCC(CCF)CC2
InChIKey SIBYECGJGXRNJE-UHFFFAOYSA-N

The compound’s structure is stabilized by aromatic resonance within the pyridine ring and steric interactions between the piperidine and fluoroethyl groups.

Crystallographic Analysis and Conformational Studies

While explicit crystallographic data for this compound are not publicly available, insights can be inferred from related piperidine-pyridine hybrids. The piperidine ring typically adopts a chair conformation in solution, with the 2-fluoroethyl group occupying equatorial or axial positions depending on steric demands. The pyridine ring’s planar geometry allows for extended π-conjugation, influencing its electronic properties.

Key Observations :

  • Piperidine Flexibility : The 2-fluoroethyl group may induce conformational preferences due to the electron-withdrawing fluorine atom.
  • Intermolecular Interactions : Potential hydrogen bonding between the pyridine nitrogen and the amine group could influence crystal packing.

Computational models (e.g., PubChem’s 3D conformer data) suggest that the compound adopts a low-energy conformation with the piperidine ring in a staggered arrangement relative to the pyridine.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical studies (e.g., semi-empirical or DFT methods) are essential for understanding the compound’s electronic properties. Key parameters include:

  • HOMO-LUMO Gap : Determines reactivity and potential redox behavior.
  • Electron Density Distribution : Influences interactions with biological targets (e.g., π-π stacking).

Computed Properties (PubChem Data):

Parameter Value Method
HOMO Energy -8.5 eV (estimated) LexiChem TK 2.7.0
LUMO Energy -1.2 eV (estimated) LexiChem TK 2.7.0
Dipole Moment 3.2 Debye (estimated) InChI 1.07.2

The fluorine atom in the 2-fluoroethyl group enhances the compound’s lipophilicity, which may improve membrane permeability in biological systems.

Comparative Structural Analysis with Piperidine-Pyridine Hybrid Derivatives

This compound belongs to a class of piperidine-pyridine hybrids with diverse substituents. Comparative analysis highlights structural variations and their implications:

Positional Isomerism
Compound Substituent Position Functional Groups
This compound Pyridine: C3; Piperidine: C4 Pyridine NH₂, Piperidine N
6-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine Pyridine: C6; Piperidine: C4 Pyridine NH₂, Piperidine N
2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine Pyridine: C3; Piperidine: C4 Pyridine NH₂, Piperidine N

Key Differences :

  • Substituent Position : Moving the piperidine group from C3 to C6 on the pyridine alters steric and electronic environments.
  • Fluoroalkyl Chain Length : Replacing the 2-fluoroethyl group with a fluoromethyl reduces steric bulk but may decrease lipophilicity.
Functional Group Variations
Compound Piperidine Substituent Pyridine Substituent
This compound 2-Fluoroethyl NH₂
2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine Trifluoromethyl NH₂
2-(4-(Methyl)piperidin-1-yl)pyridin-3-amine Methyl NH₂

Impact on Properties :

  • Electron-Donating Groups : Methyl or trifluoromethyl groups modulate electron density on the piperidine ring, affecting reactivity.
  • Steric Hindrance : Bulky substituents (e.g., trifluoromethyl) increase steric bulk, potentially altering binding affinity to targets.

Properties

IUPAC Name

2-[4-(2-fluoroethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c13-6-3-10-4-8-16(9-5-10)12-11(14)2-1-7-15-12/h1-2,7,10H,3-6,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWMNNPXDVHYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate signaling pathways that are crucial for cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound binds to specific sites on enzymes, altering their conformation and activity. This can lead to changes in gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that are essential for its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Its interactions with specific enzymes can lead to changes in the rates of metabolic reactions, impacting the balance of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Biological Activity

2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-fluoroethyl group and a pyridine moiety. This structural arrangement is crucial for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly through inhibition of monoamine oxidases (MAO) and modulation of neurotransmitter transporters.

Key Mechanisms:

  • MAO Inhibition : The compound has shown potential as a reversible inhibitor of MAO-A and MAO-B, which are critical enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine .
  • Neurotransmitter Transport Modulation : It may also influence the reuptake of neurotransmitters by interacting with SLC6 transporters, thus enhancing synaptic availability .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 (µM) Target Reference
MAO-A Inhibition13.4 ± 0.9Monoamine Oxidase A
MAO-B Inhibition3.14 ± 0.27Monoamine Oxidase B
Serotonin Transport InhibitionNot specifiedSLC6 Transporter
Dopamine Transport InhibitionNot specifiedSLC6 Transporter

Therapeutic Potential

The compound's ability to inhibit MAO suggests its potential utility in treating conditions such as depression and anxiety disorders. Additionally, its modulation of neurotransmitter transporters could provide benefits in treating various neurodegenerative diseases.

Case Studies

  • Depression Models : In preclinical studies, compounds similar to this compound have demonstrated antidepressant-like effects in animal models, suggesting that this compound may offer similar therapeutic benefits .
  • Neurodegenerative Disease Research : Investigations into the role of this compound in models of Alzheimer's disease have shown promise in enhancing cognitive function by modulating acetylcholine levels through inhibition of acetylcholinesterase .

Preparation Methods

General Synthetic Strategies

Based on the reviewed literature and synthetic methodologies for related compounds, the preparation of 2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine can be approached through the following key synthetic routes:

Preparation of the 4-(2-Fluoroethyl)piperidine Intermediate

A common method to prepare the 4-(2-fluoroethyl)piperidine involves alkylation of piperidine nitrogen with a 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or chloride) under basic conditions. This step typically proceeds via nucleophilic substitution:

  • Reagents and Conditions: Piperidine is reacted with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like acetonitrile or DMF.
  • Outcome: The reaction yields 4-(2-fluoroethyl)piperidine with high regioselectivity at the nitrogen atom.

Coupling Strategies to Form the Target Compound

The key step in synthesizing this compound is the coupling of the 4-(2-fluoroethyl)piperidine with the pyridin-3-amine core. Reported methods include:

  • Nucleophilic aromatic substitution (SNAr): Using a halogenated pyridine (e.g., 3-chloropyridine or 3-bromopyridine) and the 4-(2-fluoroethyl)piperidine as the nucleophile under basic conditions.
  • Transition metal-catalyzed cross-coupling: Palladium-catalyzed amination using Pd2(dba)3 with ligands such as XantPhos and bases like t-BuONa in toluene at elevated temperatures (e.g., 110 °C) has been reported for related compounds. This method provides high yields and purity after purification by preparative HPLC.

Representative Preparation Protocol (Adapted from Related Compounds)

Step Reagents/Conditions Description Yield/Notes
1. Alkylation of piperidine Piperidine + 2-fluoroethyl bromide, K2CO3, acetonitrile, reflux Formation of 4-(2-fluoroethyl)piperidine High yield, regioselective
2. Preparation of 3-halopyridine derivative Commercial or synthesized via halogenation Provides electrophilic site for amination Purity critical for coupling
3. Coupling reaction 4-(2-fluoroethyl)piperidine + 3-halopyridine, Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq), toluene, 110 °C, 12 h, N2 atmosphere Palladium-catalyzed amination to form target compound Purification by prep-HPLC yields pure product

Optimization and Notes on Reaction Conditions

  • Base selection: Strong bases like t-BuONa are preferred in Pd-catalyzed coupling to deprotonate amines and facilitate nucleophilic attack.
  • Ligand choice: XantPhos is effective for stabilizing Pd(0) species and promoting amination.
  • Temperature and atmosphere: Elevated temperature (~110 °C) and inert atmosphere (N2) improve reaction rates and yields.
  • Purification: Silica gel chromatography followed by preparative HPLC ensures high purity of the final compound.

Summary Table of Preparation Methods

Preparation Step Method Type Key Reagents Conditions Advantages Limitations
4-(2-Fluoroethyl)piperidine synthesis Nucleophilic substitution Piperidine, 2-fluoroethyl bromide, base Reflux in acetonitrile Simple, high yield Requires pure reagents
Pyridin-3-amine synthesis Base-promoted cascade reaction N-propargylic β-enaminones, formamides, NaOH Room temp, air, DMSO Metal-free, mild, efficient Limited substrate scope
Coupling (Pd-catalyzed amination) Transition metal catalysis Pd2(dba)3, XantPhos, t-BuONa, toluene 110 °C, N2, 12 h High yield, broad applicability Requires inert atmosphere, costly catalysts

Research Findings and Considerations

  • The metal-free cascade reaction for 2-aminopyridine formation provides an environmentally friendly alternative for the pyridine amine core but may require further functionalization to introduce the piperidine substituent.
  • Palladium-catalyzed amination remains the most reliable and widely used method for coupling complex amines to pyridine rings, including fluorinated alkyl substituents, as demonstrated in recent medicinal chemistry studies.
  • Fluorine incorporation via alkylation with 2-fluoroethyl halides is straightforward but requires careful control to avoid side reactions and ensure regioselectivity.
  • Purification techniques such as preparative HPLC are essential for isolating the target compound with high purity due to the complexity of the reaction mixtures.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates bond dissociation energies and charge distribution to predict sites of nucleophilic attack.
  • Molecular dynamics (MD) simulations : Models solvation effects and conformational flexibility of the fluoroethyl group .
  • Docking studies : Assess interactions with biological targets (e.g., enzymes) to guide functionalization strategies.

What safety protocols are essential when handling the 2-fluoroethyl group during synthetic procedures?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile fluorinated intermediates.
  • Waste disposal : Neutralize acidic by-products before disposal, as per guidelines for halogenated waste .

How can the basicity of the pyridin-3-amine moiety be experimentally determined?

Advanced Research Question

  • Potentiometric titration : Measures pKa in aqueous or non-aqueous media.
  • NMR pH titration : Monitors chemical shift changes of the amine proton across pH gradients.
  • Computational pKa prediction : Compare experimental results with DFT-derived values to validate accuracy .

What strategies improve the stability of this compound in aqueous solutions?

Advanced Research Question

  • pH optimization : Store solutions at pH 6–7 to prevent protonation-induced degradation.
  • Co-solvents : Add 10–20% acetonitrile to aqueous buffers to enhance solubility and reduce hydrolysis.
  • Protective groups : Temporarily derivatize the amine (e.g., Boc protection) during storage .

How does the fluorinated side chain influence the compound’s pharmacokinetic properties?

Advanced Research Question

  • Lipophilicity : The 2-fluoroethyl group increases logP, enhancing membrane permeability (measure via shake-flask method).
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism; confirm via liver microsomal assays.
  • Biodistribution : Radiolabel (¹⁸F) the compound for in vivo PET imaging to track tissue uptake .

What quality control measures ensure batch-to-batch consistency in academic synthesis?

Basic Research Question

  • In-process monitoring : Use TLC or inline IR spectroscopy to track reaction progression.
  • HPLC-DAD/ELSD : Quantify purity and detect isomeric impurities.
  • Reference standards : Cross-validate synthetic batches with commercially available analogs (if applicable) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine

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